molecular formula C23H19ClF3N3O5S B12864887 N-(2-Chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide x2,2,2-trifluoroacetate

N-(2-Chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide x2,2,2-trifluoroacetate

Cat. No.: B12864887
M. Wt: 541.9 g/mol
InChI Key: ARPZXYAQQKPOKN-UHFFFAOYSA-N
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Description

N-(2-Chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide x2,2,2-trifluoroacetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide x2,2,2-trifluoroacetate typically involves multiple steps. The initial steps often include the preparation of intermediate compounds such as 2,3-dihydrobenzo[b][1,4]dioxin-6-yl derivatives . These intermediates are then subjected to further reactions, including chlorination, cyclization, and amide formation, under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide x2,2,2-trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pH to ensure selectivity and efficiency .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-(2-Chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide x2,2,2-trifluoroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide x2,2,2-trifluoroacetate is unique due to its combination of functional groups and potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C23H19ClF3N3O5S

Molecular Weight

541.9 g/mol

IUPAC Name

N-[2-chloro-3-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C21H18ClN3O3S.C2HF3O2/c22-19-13(12-4-5-16-17(10-12)28-9-8-27-16)2-1-3-15(19)24-20(26)21-25-14-6-7-23-11-18(14)29-21;3-2(4,5)1(6)7/h1-5,10,23H,6-9,11H2,(H,24,26);(H,6,7)

InChI Key

ARPZXYAQQKPOKN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=C(S2)C(=O)NC3=CC=CC(=C3Cl)C4=CC5=C(C=C4)OCCO5.C(=O)(C(F)(F)F)O

Origin of Product

United States

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